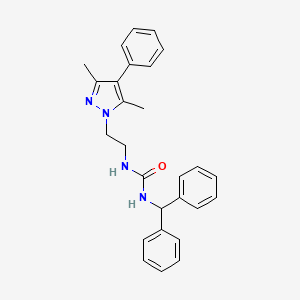

1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BDPEU is a molecule that has been the subject of intensive research in the fields of pharmaceuticals and materials sciences. It has a molecular weight of 424.548.

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes BDPEU, involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . The solid product obtained is dried in a desiccator for 24 hours and then processed by flash chromatography .Molecular Structure Analysis

The molecular structure of BDPEU has been verified using elemental microanalysis, FTIR, and 1H NMR techniques . Further stabilization of the supramolecular assembly is due to C-H interactions with H distances from 2.73 to 2.97 Å .科学的研究の応用

Antiviral Activity

Indole derivatives, which share structural similarities with our compound, have demonstrated antiviral potential. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- Compound 2 : 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide showed antiviral activity against Coxsackie B4 virus .

Antileishmanial and Antimalarial Effects

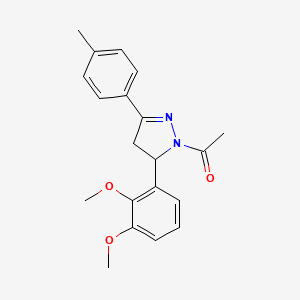

Pyrazole-bearing compounds, including those related to our compound, have been investigated for their antileishmanial and antimalarial activities. Further research could explore their potential in combating these parasitic diseases .

αvβ6 Integrin Affinity

An analog of our compound demonstrated high affinity for αvβ6 integrin, a cell surface receptor involved in various physiological processes. This finding suggests potential therapeutic applications, especially for inhaled dosing .

Antimicrobial Properties

While specific data on our compound are limited, related imidazole-containing derivatives have shown promising antimicrobial potential. For example, compounds 1a and 1b exhibited good antimicrobial activity .

Other Unexplored Areas

Given the indole scaffold’s versatility, there may be additional unexplored applications for our compound. Researchers could investigate its effects on inflammation, cancer, diabetes, and other biological pathways.

作用機序

Target of action

The compound “1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea” belongs to the class of pyrazoles, which are known for their diverse pharmacological effects . Pyrazoles often interact with various enzymes and receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound.

Mode of action

The mode of action of pyrazoles can vary widely, but they often work by binding to their target proteins and modulating their activity . The exact nature of this interaction would depend on the specific targets of “1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea”.

Biochemical pathways

Pyrazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some pyrazoles have been found to have anti-tubercular activity, suggesting that they might interfere with the biochemical pathways of Mycobacterium tuberculosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazoles are generally well absorbed and can be metabolized by the liver . .

Result of action

The molecular and cellular effects of “1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea” would depend on its specific targets and mode of action. Some pyrazoles have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

特性

IUPAC Name |

1-benzhydryl-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O/c1-20-25(22-12-6-3-7-13-22)21(2)31(30-20)19-18-28-27(32)29-26(23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,26H,18-19H2,1-2H3,(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTHBIXLZZIZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)